Cas no 1135038-08-2 (1-(Oxane-4-carbonyl)piperidin-4-ol)

1-(Oxane-4-carbonyl)piperidin-4-ol 化学的及び物理的性質
名前と識別子
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- 1-(oxane-4-carbonyl)piperidin-4-ol
- (4-hydroxypiperidin-1-yl)-(oxan-4-yl)methanone
- (4-Hydroxypiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- 1-(Oxane-4-carbonyl)piperidin-4-ol
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- インチ: 1S/C11H19NO3/c13-10-1-5-12(6-2-10)11(14)9-3-7-15-8-4-9/h9-10,13H,1-8H2
- InChIKey: WHVLBTSGCGSHDI-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)C(N1CCC(CC1)O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 218
- XLogP3: -0.1
- トポロジー分子極性表面積: 49.8
1-(Oxane-4-carbonyl)piperidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-0863-1g |
1-(oxane-4-carbonyl)piperidin-4-ol |
1135038-08-2 | 95%+ | 1g |
$539.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632629-500mg |
(4-Hydroxypiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone |
1135038-08-2 | 98% | 500mg |
¥15949.00 | 2024-08-09 | |
Life Chemicals | F1908-0863-2.5g |
1-(oxane-4-carbonyl)piperidin-4-ol |
1135038-08-2 | 95%+ | 2.5g |
$1078.0 | 2023-09-07 | |
Life Chemicals | F1908-0863-0.25g |
1-(oxane-4-carbonyl)piperidin-4-ol |
1135038-08-2 | 95%+ | 0.25g |
$486.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632629-1g |
(4-Hydroxypiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone |
1135038-08-2 | 98% | 1g |
¥19135.00 | 2024-08-09 | |
TRC | O137911-1g |
1-(Oxane-4-carbonyl)piperidin-4-ol |
1135038-08-2 | 1g |
$ 775.00 | 2022-06-03 | ||
Life Chemicals | F1908-0863-5g |
1-(oxane-4-carbonyl)piperidin-4-ol |
1135038-08-2 | 95%+ | 5g |
$1617.0 | 2023-09-07 | |
Life Chemicals | F1908-0863-10g |
1-(oxane-4-carbonyl)piperidin-4-ol |
1135038-08-2 | 95%+ | 10g |
$2264.0 | 2023-09-07 | |
Life Chemicals | F1908-0863-0.5g |
1-(oxane-4-carbonyl)piperidin-4-ol |
1135038-08-2 | 95%+ | 0.5g |
$512.0 | 2023-09-07 | |
TRC | O137911-100mg |
1-(Oxane-4-carbonyl)piperidin-4-ol |
1135038-08-2 | 100mg |
$ 135.00 | 2022-06-03 |
1-(Oxane-4-carbonyl)piperidin-4-ol 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
1-(Oxane-4-carbonyl)piperidin-4-olに関する追加情報
Professional Introduction to 1-(Oxane-4-carbonyl)piperidin-4-ol (CAS No. 1135038-08-2)
1-(Oxane-4-carbonyl)piperidin-4-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1135038-08-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class, characterized by a six-membered heterocyclic ring containing one nitrogen atom, which is a common structural motif in biologically active molecules. The presence of an oxanone (or lactone) moiety at the 4-position of the piperidine ring introduces unique chemical properties, making it a valuable scaffold for drug discovery and development.
The synthesis and application of 1-(Oxane-4-carbonyl)piperidin-4-ol have been explored in several cutting-edge research studies, particularly in the design of novel therapeutic agents. The oxanone group serves as a versatile handle for further functionalization, enabling the creation of complex derivatives with tailored biological activities. This flexibility has made it a focal point for medicinal chemists seeking to develop compounds with improved pharmacokinetic profiles and target specificity.
In recent years, there has been growing interest in leveraging computational chemistry and machine learning techniques to predict the biological activity of such heterocyclic compounds. Studies have demonstrated that molecules containing piperidine and oxanone motifs often exhibit promising interactions with biological targets, including enzymes and receptors involved in metabolic pathways. For instance, virtual screening approaches have identified several derivatives of 1-(Oxane-4-carbonyl)piperidin-4-ol that show potential as inhibitors of key enzymes implicated in inflammation and cancer.
The structural features of 1-(Oxane-4-carbonyl)piperidin-4-ol also make it an attractive candidate for exploring new synthetic methodologies. Transition-metal-catalyzed reactions, such as palladium-mediated cross-coupling and copper-induced oxidation, have been employed to introduce diverse functional groups into the molecule. These strategies have led to the synthesis of novel analogs with enhanced solubility, bioavailability, and metabolic stability—crucial factors for successful drug candidates.
One notable area of research involves the investigation of 1-(Oxane-4-carbonyl)piperidin-4-ol derivatives as potential treatments for neurological disorders. Piperidine-based compounds are well-documented for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The oxanone moiety further enhances binding affinity by introducing hydrophobic interactions and hydrogen bonding opportunities with target proteins. Preliminary in vitro studies have shown that certain analogs exhibit potent activity against enzymes such as monoamine oxidase (MAO), which plays a critical role in neurotransmitter degradation.
Advances in crystallography and structural biology have provided deeper insights into the molecular interactions between 1-(Oxane-4-carbonyl)piperidin-4-ol derivatives and their biological targets. High-resolution structures have revealed key binding pockets and residue interactions, guiding rational drug design efforts. By integrating experimental data with computational modeling, researchers can optimize lead compounds to achieve higher efficacy and reduced side effects. This interdisciplinary approach underscores the importance of collaboration between synthetic chemists, biochemists, and pharmacologists in harnessing the therapeutic potential of this compound class.
The pharmaceutical industry has also recognized the commercial viability of 1-(Oxane-4-carbonyl)piperidin-4-ol as an intermediate in large-scale synthesis. Its modular structure allows for efficient production through multi-step synthetic routes that are scalable for industrial applications. Process chemists have developed optimized protocols using green chemistry principles, minimizing waste generation and improving atom economy. Such sustainable practices align with global trends toward environmentally responsible drug manufacturing.
Looking ahead, future research on 1-(Oxane-4-carbonyl)piperidin-4-ol may explore its role in combination therapies—pairing it with other bioactive molecules to achieve synergistic effects. Additionally, investigating its potential as a prodrug or substrate for enzyme-mediated activation could unlock new therapeutic modalities. As computational tools continue to evolve, their integration with experimental techniques will accelerate the discovery pipeline for this promising scaffold.
In conclusion,1-(Oxane-4-carbonyl)piperidin-4-ol (CAS No. 1135038-08-2) represents a significant advancement in medicinal chemistry due to its unique structural features and versatile reactivity. Its applications span multiple therapeutic areas, from neurology to oncology, while its synthetic accessibility ensures continued innovation. By leveraging interdisciplinary approaches and staying abreast of emerging technologies,1-(Oxane-4-carbonyl)piperidin-4-ol is poised to remain at the forefront of drug discovery efforts in the coming decades.
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